molecular formula C21H24N2O4S B2818655 4-(3,3-dimethyl-2-oxobutyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 896703-56-3

4-(3,3-dimethyl-2-oxobutyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2818655
CAS No.: 896703-56-3
M. Wt: 400.49
InChI Key: RWAFGCITHKSHOK-UHFFFAOYSA-N
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Description

4-(3,3-dimethyl-2-oxobutyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-dimethyl-2-oxobutyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves the following steps:

    Formation of the benzothiadiazine core: This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzenesulfonamide with a suitable carbonyl compound.

    Introduction of the substituents: The 3,3-dimethyl-2-oxobutyl and 4-ethylphenyl groups can be introduced through alkylation or acylation reactions using corresponding alkyl halides or acyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-dimethyl-2-oxobutyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Alkyl halides, acyl chlorides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(3,3-dimethyl-2-oxobutyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. Benzothiadiazine derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its structure may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In industry, this compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3,3-dimethyl-2-oxobutyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects through binding to these targets, altering their activity, and modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Chlorothiazide: A diuretic medication used to treat high blood pressure and fluid retention.

    Hydrochlorothiazide: Another diuretic commonly used for similar purposes.

    Bendroflumethiazide: A thiazide diuretic used to treat hypertension and edema.

Uniqueness

4-(3,3-dimethyl-2-oxobutyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other benzothiadiazine derivatives

Properties

IUPAC Name

4-(3,3-dimethyl-2-oxobutyl)-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-5-15-10-12-16(13-11-15)23-20(25)22(14-19(24)21(2,3)4)17-8-6-7-9-18(17)28(23,26)27/h6-13H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAFGCITHKSHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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